molecular formula C11H10Cl2O2 B1311067 Ethyl 2,6-dichlorocinnamate CAS No. 1734-77-6

Ethyl 2,6-dichlorocinnamate

Cat. No.: B1311067
CAS No.: 1734-77-6
M. Wt: 245.1 g/mol
InChI Key: LUUHRZVWQLCAAC-VOTSOKGWSA-N
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Description

Ethyl 2,6-dichlorocinnamate: is an organic compound with the molecular formula C11H10Cl2O2 . It is a derivative of cinnamic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with ethanol . This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,6-dichlorocinnamate can be synthesized through the esterification of 2,6-dichlorocinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: Industrial production methods for this compound often involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,6-dichlorocinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2,6-dichlorocinnamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,6-dichlorocinnamate involves its interaction with biological membranes and enzymes. It can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit specific enzymes involved in microbial metabolism, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of chlorine atoms at positions 2 and 6, which enhance its reactivity and biological activity compared to non-halogenated cinnamates.

Properties

IUPAC Name

ethyl (E)-3-(2,6-dichlorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7H,2H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUHRZVWQLCAAC-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1734-77-6
Record name ETHYL 2,6-DICHLOROCINNAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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